molecular formula C10H12FN B12116528 6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine

6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12116528
M. Wt: 165.21 g/mol
InChI Key: FYOXGZLDDQGWBP-UHFFFAOYSA-N
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Description

6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is a fluorinated amine compound that belongs to the class of indenamines. This compound is characterized by the presence of a fluorine atom at the 6th position of the indene ring and a methyl group attached to the nitrogen atom. The structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2,3-dihydro-1H-inden-1-one
  • 6-Fluoro-2-methyl-1H-indole
  • 6-Bromo-2,3-dihydro-1H-inden-1-one

Uniqueness

6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both a fluorine atom and a methyl group, which impart distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

6-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12FN/c1-12-10-5-3-7-2-4-8(11)6-9(7)10/h2,4,6,10,12H,3,5H2,1H3

InChI Key

FYOXGZLDDQGWBP-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C1C=C(C=C2)F

Origin of Product

United States

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